5-(1,2-DI-Boc-hydrazino)pyrimidine
Description
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-pyrimidin-5-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)17-18(10-7-15-9-16-8-10)12(20)22-14(4,5)6/h7-9H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVUWWLMCSKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CN=CN=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152902 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-84-9 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-step Synthesis via Chlorination and Hydrazinolysis
Based on the literature, a prominent route involves initial chlorination of a pyrimidine precursor, followed by hydrazine addition and Boc protection.
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Chlorination of pyrimidine | Phosphorus oxychloride (POCl₃), organic solvent (e.g., toluene), temperature 105–110°C | ~60-70% yield; activates the 4-position for substitution |
| 2 | Hydrazine substitution | Hydrazine hydrate, room temperature to 40°C, 5–20 hours | Complete substitution at the chlorinated site |
| 3 | Boc protection | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine), in an inert solvent | Protects hydrazino group, yields variable but generally high |
This pathway aligns with the methods described for similar heterocyclic compounds, emphasizing the importance of controlled chlorination and subsequent hydrazine addition.
Alternative Route: Direct Hydrazination of Pyrimidine Derivatives
Another approach involves direct hydrazination of pyrimidine derivatives bearing suitable leaving groups (e.g., halides or activated esters). This method reduces steps but requires careful control of reaction conditions to prevent overreaction or side products.
Boc Protection Strategy
Boc protection is typically performed after hydrazine addition to stabilize the hydrazino group, especially during purification and storage.
- Reagents: Di-tert-butyl dicarbonate (Boc₂O)
- Base: Triethylamine or similar
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature or slightly elevated (up to 40°C)
Summary of Key Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Chlorination temperature | 105–110°C | Ensures selective activation |
| Hydrazine molar ratio | 1:1 to 2:1 | Ensures complete substitution without excess |
| Boc protection temperature | Room temperature | Mild conditions favoring high yield |
Research Findings and Optimization Strategies
Recent research emphasizes optimizing reaction conditions to maximize yield and purity:
- Temperature Control: Precise temperature management during chlorination prevents over-chlorination or degradation.
- Molar Ratios: Using stoichiometric or slight excess of hydrazine ensures complete substitution without excess reagent waste.
- Solvent Choice: Toluene and dichloromethane are preferred for their inertness and ease of removal.
- Protection Strategies: Boc protection is performed after hydrazine addition to prevent side reactions and improve handling.
Industrial Considerations
The synthesis route described by the patent (source) highlights a short, cost-effective process suitable for industrial scale:
- Starting from 2-methoxyl-5-fluorouracil.
- Chlorination with phosphorus oxychloride at 105–110°C.
- Hydrazinolysis with hydrazine hydrate at room temperature.
- Use of common solvents and reagents reduces costs.
This method's simplicity, high yield, and compatibility with large-scale operations make it a preferred choice for manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-DI-Boc-hydrazino)pyrimidine undergoes various chemical reactions, including:
Substitution reactions: The hydrazino group can participate in nucleophilic substitution reactions.
Deprotection reactions: The Boc groups can be removed under acidic conditions to yield the free hydrazino compound.
Oxidation and reduction reactions: The hydrazino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.
Major Products Formed
Substitution reactions: Yield substituted pyrimidine derivatives.
Deprotection reactions: Yield free hydrazino-pyrimidine.
Oxidation and reduction reactions: Yield oxidized or reduced hydrazino-pyrimidine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 5-(1,2-DI-Boc-hydrazino)pyrimidine serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to modify the pyrimidine scaffold to create derivatives with enhanced properties.
Research indicates that pyrimidine derivatives, including this compound, exhibit significant biological activity:
- Anticancer Properties : Studies have shown that compounds with a pyrimidine structure can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated promising anticancer activity against prostate carcinoma (PC3) and other human cancer cell lines. The introduction of specific substituents on the pyrimidine scaffold enhances their binding affinity to target proteins involved in cancer progression .
- Antibacterial Activity : Pyrimidines are also being investigated for their potential as antibacterial agents. Targeting bacterial DNA gyrase has been identified as a strategy for developing new antibiotics. Compounds that incorporate the pyrimidine scaffold have shown efficacy against resistant strains of bacteria such as MRSA .
Medicinal Applications
This compound is explored in drug discovery for various therapeutic areas:
- Drug Development : The compound's structure allows it to act as a bioisostere for phenyl groups, improving pharmacokinetic properties of drug candidates. Its potential applications span across treating infections, cancer, and inflammatory diseases .
- Therapeutic Targets : Pyrimidines have been linked to various therapeutic targets such as cyclin-dependent kinase (CDK) inhibitors. Inhibiting CDK2 can disrupt cell cycle progression, making it a viable target for anticancer therapies.
Table 1: Anticancer Activity of Pyrimidine Derivatives
Table 2: Antibacterial Efficacy Against Resistant Strains
Mechanism of Action
The mechanism of action of 5-(1,2-DI-Boc-hydrazino)pyrimidine involves its interaction with molecular targets through its hydrazino group. The Boc protection groups stabilize the compound and allow for controlled reactivity. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The primary distinction between 5-(1,2-DI-Boc-hydrazino)pyrimidine and other pyrimidine derivatives lies in the substituent at the C-5 position. For example:
- 5-(2-Haloethyl)pyrimidines (e.g., iodine or chlorine-substituted derivatives) feature halogenated side chains, enabling nucleophilic substitution reactions .
- 5-Hydrazinopyrimidines (unprotected hydrazino analogs) lack Boc protection, making them more reactive but less stable under basic or oxidative conditions.
Table 1: Key Structural and Functional Differences
| Compound | C-5 Substituent | Protective Groups | Reactivity Profile |
|---|---|---|---|
| This compound | Hydrazino (-NH-NH₂) | Dual Boc | Selective deprotection |
| 5-(2-Iodoethyl)pyrimidine | Iodoethyl (-CH₂CH₂I) | None | Nucleophilic substitution |
| 5-Hydrazinopyrimidine | Hydrazino (-NH-NH₂) | None | High reactivity, instability |
Hydrogen Bonding and Crystallographic Behavior
- 5-(2-Haloethyl)pyrimidines : Exhibit one-dimensional chains formed via N−H···O hydrogen bonds, as observed in X-ray crystal structures. These interactions influence packing efficiency and solubility .
- This compound: The Boc groups likely disrupt hydrogen-bonding networks, reducing crystallinity compared to unprotected analogs. However, the hydrazino moiety may still participate in intramolecular hydrogen bonding, affecting conformational flexibility.
Research Findings and Limitations
While the synthesis and characterization of 5-(2-haloethyl)pyrimidines are well-documented , data on this compound remain sparse in publicly available literature. Key gaps include:
- Thermodynamic Stability: Boc-protected hydrazino derivatives may exhibit unique thermal decomposition profiles.
Biological Activity
5-(1,2-DI-Boc-hydrazino)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a di-tert-butoxycarbonyl (Boc) hydrazine moiety. This structural modification is significant as it enhances the compound's stability and bioactivity. The Boc groups serve to protect the hydrazine nitrogen atoms, which can be crucial for its reactivity and interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and receptors. Notably, it has been shown to interact with:
- Fibroblast Growth Factor Receptors (FGFRs) : This compound acts as an inhibitor of FGFRs, which are critical in regulating cell proliferation and survival. By binding to these receptors, it disrupts downstream signaling pathways essential for cancer cell growth.
- Tyrosine Kinases : The compound has demonstrated inhibitory effects on various tyrosine kinases involved in cancer progression. This inhibition is vital for its anticancer activity .
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties across various cancer cell lines. For example:
- Cell Lines Tested : The compound has been evaluated against several cancer types including leukemia (K562), colon cancer (HCT-116), and breast cancer (MCF-7).
- IC50 Values : In studies, the IC50 value for K562 cells was reported at 5.15 µM, indicating potent activity against this leukemia cell line .
| Activity | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| FGFR Inhibition | K562 | 5.15 | HEK-293 (33.2) |
| Anticandidal Activity | Candida albicans | 1 mM | Miconazole-resistant |
Apoptosis Induction
In addition to inhibiting cell growth, this compound has been shown to induce apoptosis in cancer cells. A study demonstrated that treatment with varying concentrations led to increased apoptosis rates in K562 cells, evidenced by changes in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax.
Case Study 1: In Vitro Evaluation
One study focused on the cytotoxic effects of this compound on human colon cancer cells (HCT-116). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Moreover, microscopic observations revealed morphological changes consistent with apoptosis.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound binds effectively to FGFRs and other kinases, supporting its role as a potential therapeutic agent .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates good bioavailability and stability under physiological conditions. Preliminary studies suggest that it undergoes metabolic transformation via cytochrome P450 enzymes, leading to hydroxylated metabolites that may also exhibit biological activity .
Q & A
Q. Key Challenges :
- Avoiding over-Boc protection, which reduces reactivity.
- Managing steric hindrance during coupling to the pyrimidine ring.
How is the purity and structural integrity of this compound characterized in research settings?
Basic
Methodological characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of Boc groups (δ ~1.3 ppm for tert-butyl) and hydrazino protons (δ ~5–6 ppm). Integration ratios verify substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. Table 1: Representative Analytical Data
| Parameter | Typical Value | Reference Method |
|---|---|---|
| ¹H NMR (δ, ppm) | 1.3 (s, 18H, Boc), 5.2 (s, 2H) | CDCl₃ |
| HRMS (m/z) | Calculated: 365.18; Found: 365.17 | ESI+ |
| HPLC Purity | 98.5% | C18 Column |
What strategies are employed to optimize the selectivity of Boc-protected hydrazino pyrimidines in targeting specific enzymatic pathways?
Q. Advanced
- Structural Modifications :
- Hydrophobic Substitutions : Introducing aryl groups (e.g., 4-chlorophenyl) enhances interactions with enzyme hydrophobic pockets (e.g., mPGES-1’s PGH₂-binding site) .
- Polar Headgroups : Replacing the pyrimidine’s carbonyl with thiocarbonyl improves hydrogen bonding with residues like Ser127 in mPGES-1 .
- Computational Guidance : Molecular docking (AutoDock Vina) predicts binding modes, prioritizing compounds with <−8.0 kcal/mol binding affinity .
Case Study :
Compound 14f (IC₅₀ = 36 nM for mPGES-1) achieved selectivity over COX-1/2 (<20% inhibition) by optimizing hydrophobic interactions and minimizing polar contacts with off-target enzymes .
How do researchers address the stability challenges of hydrazino-containing compounds during storage and reaction conditions?
Q. Advanced
Q. Stability Data :
- Half-life in DMSO : >6 months at −20°C.
- Degradation Products : Free hydrazine (detected via TLC) indicates Boc group loss .
In what types of biochemical assays is this compound commonly utilized, and what are the key parameters measured?
Q. Basic
Q. Table 2: Representative Bioactivity Data
| Compound | mPGES-1 IC₅₀ (nM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| 14f | 36 | 12 | 15 |
| 7c | 45 | 18 | 20 |
What computational methods are applied to predict the binding affinity and mechanism of action of this compound derivatives?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-enzyme interactions. Key residues (e.g., Ser127 in mPGES-1) are prioritized for hydrogen bonding .
- MD Simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over 100 ns trajectories. RMSD <2.0 Å indicates stable binding .
- QSAR Modeling : Predictive models correlate substituent electronic properties (Hammett σ) with bioactivity, guiding rational design .
Example :
Docking of compound 3 into mPGES-1 (PDB: 4BPM) revealed a binding energy of −9.2 kcal/mol, driven by hydrophobic interactions with Leu135 and hydrogen bonds with Ser127 .
What are the primary storage conditions recommended for hydrazino derivatives like this compound to ensure long-term stability?
Q. Basic
- Temperature : Store at −20°C in airtight, light-protected vials.
- Solvent : Use anhydrous DMSO or ethanol; avoid aqueous buffers unless lyophilized.
- Stability Monitoring : Monthly HPLC checks detect degradation (>5% impurity triggers repurification) .
Note : Residual solvents (e.g., EtOAc) must be <0.1% (ICH guidelines) to prevent destabilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
